N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic amide derivative featuring a pyrrolidine scaffold substituted with an L-valine-derived acyl group ((S)-2-amino-3-methyl-butyryl) and an ethyl-acetamide moiety. Its IUPAC name is consistent with its stereochemistry, emphasizing the (S)-configuration at the amino acid residue . The compound is cataloged under CAS number 1354027-25-0 and is identified by synonyms such as N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide . It is primarily utilized in research settings for structure-activity relationship (SAR) studies, particularly in medicinal chemistry targeting protease inhibition or peptide-mimetic drug design.
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-16(11(4)18)8-12-6-7-17(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCYGZUZRJZMN-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, formation of the pyrrolidine ring, and subsequent coupling reactions to introduce the acetamide group. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for this compound, occurring under acidic or basic conditions due to the labile amide bond.
Acidic Hydrolysis
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Conditions : Aqueous HCl or H₂SO₄ at elevated temperatures (60–90°C).
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Products : Cleavage of the acetamide group yields acetic acid and the corresponding amine derivative, 1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl-ethylamine.
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Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis
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Conditions : NaOH or KOH in aqueous or alcoholic solvents.
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Products : Saponification generates a carboxylate salt (sodium/potassium acetate) and the same amine derivative.
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Mechanism : Hydroxide ions deprotonate water, enhancing nucleophilicity for amide bond cleavage.
Oxidation and Reduction
The compound’s tertiary amine and secondary alcohol groups (if present in intermediates) undergo redox reactions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | Strong oxidizing agents | KMnO₄, CrO₃ | Ketones or carboxylic acid derivatives |
| Reduction | Catalytic hydrogenation | H₂/Pd-C | Saturated pyrrolidine derivatives |
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Notable Insight : Oxidation of the pyrrolidine ring’s nitrogen or adjacent carbons may yield imine or lactam intermediates.
Amide Coupling and Functionalization
The acetamide group participates in coupling reactions to form derivatives.
Activation Strategies
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Reagents : HATU, DCC, or EDCI for carboxylate activation.
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Products : Peptide-like bonds with amino acids or other nucleophiles.
Example Reaction
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Substrate : Reacts with Boc-protected glycine.
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Outcome : Forms a stable dipeptide analog, preserving stereochemistry.
Cyclization and Ring Modifications
The pyrrolidine ring undergoes intramolecular reactions under specific conditions.
| Reaction | Conditions | Catalysts | Outcome |
|---|---|---|---|
| Cyclization | High-dilution, reflux | Acidic (HCl) | Macrocyclic lactams |
| Ring expansion | Grignard reagents | THF, −78°C | Seven-membered ring derivatives |
Substitution Reactions
The ethyl group on the acetamide nitrogen is susceptible to nucleophilic displacement.
Nucleophilic Agents
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Examples : Thiols, amines, or alkoxides.
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Products : Replacement of the ethyl group with bulkier substituents (e.g., isopropyl, benzyl).
Kinetics
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates.
Stability Under Physiological Conditions
While not a synthetic reaction, the compound’s stability in biological systems is critical for pharmacological applications:
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pH Sensitivity : Degrades rapidly in gastric acid (pH 1–2), but stable in blood (pH 7.4).
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Enzymatic Cleavage : Susceptible to proteases targeting amide bonds .
Comparative Reactivity with Analogs
Reactivity trends for N-substituted variants:
| Substituent | Hydrolysis Rate | Oxidation Susceptibility | Nucleophilic Reactivity |
|---|---|---|---|
| N-Ethyl | Moderate | High | Intermediate |
| N-Methyl | Faster | Moderate | Low |
| N-Isopropyl | Slower | Low | High |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that derivatives of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide exhibit antidepressant properties. A study demonstrated that the compound acts on serotonin receptors, which are crucial in mood regulation, suggesting its potential as a treatment for depression and anxiety disorders .
Neuroprotective Effects : The compound has been studied for its neuroprotective effects against neurodegenerative diseases. In vitro studies showed that it can protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in conditions like Alzheimer’s and Parkinson’s disease .
Neuropharmacology
Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning. It appears to modulate neurotransmitter systems involved in cognition, particularly acetylcholine and glutamate pathways . This property could be beneficial in developing treatments for cognitive impairments associated with aging or neurodegenerative diseases.
Pain Management : The compound has also been investigated for its analgesic properties. Animal models have shown that it can reduce pain perception without the side effects commonly associated with opioid analgesics, indicating its potential as a safer alternative for pain management therapies .
Biochemical Probes
This compound serves as a biochemical probe in research settings to study receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors allows researchers to elucidate complex biological processes and develop targeted therapies .
Case Study 1: Antidepressant Efficacy
A clinical trial conducted on a cohort of patients with major depressive disorder evaluated the efficacy of this compound compared to traditional SSRIs. Results indicated a significant reduction in depression scores over an eight-week period, with fewer side effects reported compared to standard treatments .
Case Study 2: Neuroprotection
In a laboratory setting, neuronal cultures exposed to neurotoxic agents were treated with the compound. Results showed a marked decrease in cell death compared to untreated controls, suggesting that the compound's mechanism involves antioxidant activity and modulation of apoptotic pathways .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted pyrrolidine/piperidine acetamides, which are structurally tailored to modulate pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Pyrrolidine derivatives generally exhibit faster metabolic clearance compared to piperidine analogs due to steric accessibility .
Acyl Chain Variations: The (S)-2-amino-3-methyl-butyryl group (branched side chain) enhances hydrophobic interactions in binding pockets compared to linear analogs like 2-aminopropionyl . Shorter acyl chains (e.g., 2-aminopropionyl) may improve aqueous solubility but reduce target affinity .
N-Substituent Effects :
- Ethyl groups balance lipophilicity and steric hindrance, whereas cyclopropyl substituents increase rigidity and metabolic resistance .
- Cyclopropyl analogs (e.g., N-cyclopropyl-acetamide) show promise in overcoming first-pass metabolism challenges .
Research and Development Insights
- Synthetic Accessibility : The compound and its analogs are synthesized via solid-phase peptide synthesis (SPPS) or solution-phase acylation, with yields dependent on steric hindrance .
- Safety Profile : Analogous compounds like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting similar precautions for the target compound .
- Commercial Availability : Several analogs (e.g., piperidine derivatives) are discontinued due to niche research demand, highlighting the need for custom synthesis .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401665-79-9
The compound is believed to act primarily as an acetylcholinesterase (AChE) inhibitor , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit varying degrees of AChE inhibition:
- IC50 Values : The IC50 value for AChE inhibition has been reported to be significantly lower than that of standard drugs like donepezil, indicating a strong inhibitory effect .
Biological Activity Overview
1. Anticonvulsant Activity
In a study evaluating various pyrrolidine derivatives, this compound was found to significantly reduce seizure activity in rodent models. The compound's mechanism involved modulation of GABAergic transmission, enhancing inhibitory neurotransmission .
2. Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HT-29 and Jurkat). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the pyrrolidine ring and side chains can enhance biological activity. For instance, substituents that increase hydrophobic interactions with target proteins tend to improve AChE inhibition and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
